molecular formula C9H10N2O2 B047671 2-Methyl-5-nitroindoline CAS No. 115210-54-3

2-Methyl-5-nitroindoline

Cat. No. B047671
M. Wt: 178.19 g/mol
InChI Key: JVOZJSSFSXFDAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-5-nitroindoline derivatives has been explored through various methods. One approach involves the nitration of indoline-2-carboxylic acid to form 6-nitroindoline-2-carboxylic acid, which upon esterification and dehydrogenation yields methyl 6-nitroindole-2-carboxylate. Methyl 5-nitroindole-2-carboxylate can be obtained by nitration of methyl 1-acetylindoline-2-carboxylate acid followed by dehydrogenation, showcasing the versatility in synthesizing nitroindoline derivatives (Lavrenov et al., 2002).

Molecular Structure Analysis

The molecular structure of 1-methyl-5-nitroindoline has been studied as a probe for detecting structural changes in liquid water by varying temperature. This research highlights the unique properties of nitroindoline molecules in sensing environmental changes, indicating their potential in advanced sensor applications (Catalán & del Valle, 2018).

Chemical Reactions and Properties

Nitroindolines participate in various chemical reactions, contributing to the synthesis of polymethine dyes, indolines, and spirodihydropyrroles. These reactions are significant for synthesizing dyes, medicinal compounds, and materials with specific optical properties (Attanasi et al., 2006). Moreover, the study of isoindoline nitroxides, which are structurally related to 2-methyl-5-nitroindoline, reveals their potential as probes in Electron Paramagnetic Resonance (EPR) oximetry, indicating their importance in biological systems (Khan et al., 2011).

Physical Properties Analysis

The physical properties of 2-Methyl-5-nitroindoline derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these properties are scarce, the general understanding of nitroindoline compounds suggests that their physical properties can be finely tuned through synthetic modifications, making them suitable for a wide range of applications.

Chemical Properties Analysis

2-Methyl-5-nitroindoline and its derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to undergo various types of cycloaddition reactions. These properties are essential for their use in synthesizing complex organic molecules and materials (Lavrenov et al., 2002; Catalán & del Valle, 2018; Attanasi et al., 2006; Khan et al., 2011).

Scientific Research Applications

  • Proteomics Research

    • 2-Methyl-5-nitroindoline is used as a specialty product in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a broad range of techniques. The specific methods of application or experimental procedures would depend on the particular research context and objectives. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this field .
  • Preparation of β Cyanoindoles

    • 2-Methyl-5-nitroindoline is used as a reactant for the preparation of β Cyanoindoles . This falls under the field of organic chemistry. The specific methods of application or experimental procedures would involve organic synthesis techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of Methanoindoles

    • 2-Methyl-5-nitroindoline is also used as a reactant for the preparation of Methanoindoles . This also falls under the field of organic chemistry. The specific methods of application or experimental procedures would involve organic synthesis techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of Protein kinase C theta (PKCθ) inhibitors

    • 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Protein kinase C theta (PKCθ) inhibitors . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of Tubulin polymerization inhibitors

    • 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Tubulin polymerization inhibitors . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of Peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists

    • 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of Cytosolic phospholipase A2α Inhibitors

    • 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Cytosolic phospholipase A2α inhibitors . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of Cyclooxygenase (COX) Inhibitors

    • 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Cyclooxygenase (COX) inhibitors . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of Serotonin 5-HT6 Receptor Ligands

    • 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Serotonin 5-HT6 Receptor Ligands . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of Serotonin 5-HT6 Receptor Ligands

    • 2-Methyl-5-nitroindoline is used as a reactant for the preparation of Serotonin 5-HT6 Receptor Ligands . This falls under the field of medicinal chemistry or pharmacology. The specific methods of application or experimental procedures would involve drug synthesis and testing techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of 1-ethyl-2-methyl-5-nitroindoline

    • 2-Methyl-5-nitroindoline can be used to prepare 1-ethyl-2-methyl-5-nitroindoline . This falls under the field of organic chemistry. The specific methods of application or experimental procedures would involve organic synthesis techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .
  • Preparation of 5-Methyl-2-nitroaniline

    • 2-Methyl-5-nitroindoline can be used to prepare 5-Methyl-2-nitroaniline . This falls under the field of organic chemistry. The specific methods of application or experimental procedures would involve organic synthesis techniques. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained from using 2-Methyl-5-nitroindoline in this application .

Safety And Hazards

2-Methyl-5-nitroindoline is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and wearing personal protective equipment .

properties

IUPAC Name

2-methyl-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOZJSSFSXFDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464026
Record name 2-Methyl-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitroindoline

CAS RN

115210-54-3
Record name 2,3-Dihydro-2-methyl-5-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115210-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitroindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled (0-10 C.) mixture of concentrated nitric acid (12 mL) and concentrated sulfuric acid (40 mL) was added 1-acetyl-2-methyl-indoline XII (12.5 g, 0.0713 moles), prepared by an analgous method to that described in Chem.Ber.; 14; 1881; 890, in small portions so that the internal temperature of the reaction remained between 10-20° C. The resulting mixture was allowed to stir at 5-10° C. overnight. The mixture was poured slowly into 300 mL of cold water and the precipitate that formed was collected by filtration, washed with water and redissolved in an ethanol-6N HCl solution and warmed to reflux for 30 minutes. The resulting solution was concentrated, EtOAc was added and the Ph of the solution adjusted to 10. The organic phase was separated and dried over MgSO4. The mixture was filtered, and evaporated and the crude material purified by column chromatography (50% EtOAc-Hexane) to give 3.31 g, 26% of 2-methyl-5-nitro-2,3-dihydro-1H-indole XIII: LRMS for C9H10N2O2 (M+H)+at m/z=179.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WE Noland, LR Smith, DC Johnson - The Journal of Organic …, 1963 - ACS Publications
Nitration of 2-methylindole and 1, 2-dimethylindole in concentrated sulfuric acidgives the corresponding 2-methvl-5-nitroindoles (la, 84%, and lb, 82%). Methylation of la with sodamide …
Number of citations: 57 pubs.acs.org
A Gomez, J Nekvindova, S Travica, MY Lee… - Molecular …, 2010 - ASPET
… 293 cells were incubated with 2-methyl-5-nitroindoline or 5-bromoindoline, the subsequent HPLC assay revealed two 5-bromoindoline (M1, M2) and one 2-methyl-5-nitroindoline (M1) …
Number of citations: 93 molpharm.aspetjournals.org
MS Chang, AJ Matuszko - The Journal of Organic Chemistry, 1963 - ACS Publications
The following azidoximes and their benzoate derivatives have been synthesized: 2-pyridineazidoxime, 4-pyridineazidoxime, 2, 6-pyridinediazidoxime, and terephthaldiazidoxime. …
Number of citations: 19 pubs.acs.org
C Ostacolo, F Miceli, V Di Sarno, P Nappi… - Journal of Medicinal …, 2019 - ACS Publications
… 5-nitroindoline (1) or 2-methyl-5-nitroindoline (10) were derivatized by reductive amination using differently functionalized aldehydes, giving intermediates 11a–f. Continuous flow …
Number of citations: 20 pubs.acs.org
H Lupton - 2020 - search.proquest.com
Infectious diseases and their resistance to common antibiotics are a growing source of concern, affecting hundreds of millions of people across the globe. New classes of antibiotics with …
Number of citations: 0 search.proquest.com
Y Zhao, D Wan, J Yang, BD Hammock… - Drug Metabolism and …, 2016 - ASPET
CYP2W1 is a recently discovered human cytochrome P450 enzyme with a distinctive tumor-specific expression pattern. We show here that CYP2W1 exhibits tight binding affinities for …
Number of citations: 15 dmd.aspetjournals.org
MY Lee - 2015 - search.proquest.com
… Using this method we showed specific CYP2W1 dependent metabolism of 5-bromoindoline and 2-methyl-5-nitroindoline. The indoline metabolizing capacity of CYP2W1 was later used …
Number of citations: 3 search.proquest.com
R Garner - Tetrahedron Letters, 1968 - Elsevier
… 1-Ethyl-2-methyl-5-nitroindoline (XIV), the product from (VIII) or (XI), had chemical shifts (in CDC13) of r 8.84 triplet and 6.70 quartet, {= 7.0 c./sec. (N-Et); 8.70 doublet, J = 6-O c./sec. (2-…
Number of citations: 16 www.sciencedirect.com
C Yoakim - J. Org. Chem, 1995 - Citeseer
… 2-Methyl-5-nitroindoline …
Number of citations: 5 citeseerx.ist.psu.edu

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